molecular formula C17H16N8O B5541257 1,3-bis(5-phenyl-1H-tetrazol-1-yl)-2-propanol

1,3-bis(5-phenyl-1H-tetrazol-1-yl)-2-propanol

Cat. No. B5541257
M. Wt: 348.4 g/mol
InChI Key: INWVSMAQPFWRQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-bis(5-phenyl-1H-tetrazol-1-yl)-2-propanol and related bis(tetrazole) compounds typically involves oxidative coupling reactions of corresponding 5-aminotetrazoles. The process is characterized by various steps including regioselective tert-butylation, exhaustive methylation, and subsequent removal of tert-butyl groups under acidic conditions to yield the desired tetrazole derivatives. These methods offer a pathway to a wide range of bis(tetrazole) compounds with diverse substituents and structural features (Serebryanskaya et al., 2010) (Voitekhovich et al., 2020).

Molecular Structure Analysis

Molecular structure analysis through crystallography and quantum-chemical DFT calculations reveals the trans-isomer configuration in solid forms of these compounds. The molecular geometry, stability of cis- and trans-isomers, and their conformations are crucial aspects of understanding the chemical behavior of bis(tetrazoles) (Serebryanskaya et al., 2010).

Chemical Reactions and Properties

Bis(tetrazole) compounds participate in a variety of chemical reactions, showcasing their versatility. These reactions include alkylation with epoxides, leading to the formation of substituted tetrazoles and vinyl compounds. The reactivity of these compounds under different conditions elucidates their potential as intermediates in the synthesis of more complex molecules (Buzilova et al., 1983).

Physical Properties Analysis

The physical properties of bis(tetrazoles), including their solubility, melting points, and thermal stability, are determined by their molecular structure. The presence of phenyl groups and the specific arrangement of tetrazole rings influence these properties, affecting their applicability in different domains.

Chemical Properties Analysis

Chemically, bis(tetrazoles) exhibit interesting properties such as the ability to form coordination polymers with metals, demonstrating their utility as ligands. Their complexation with metals like copper leads to the formation of polymorphic forms and coordination polymers with distinct geometrical arrangements. These properties are pivotal for applications in catalysis, material science, and the development of novel coordination compounds (Voitekhovich et al., 2020).

Scientific Research Applications

Synthesis and Structural Characterization

Studies have developed methodologies for synthesizing bis(tetrazol-5-yl) derivatives and characterizing their molecular and crystal structures through techniques like NMR, IR, UV spectroscopy, and X-ray diffraction. These compounds exhibit diverse structural motifs and coordination geometries when combined with different metal ions, leading to the formation of novel complexes and coordination polymers with unique properties (Serebryanskaya et al., 2010; Sun et al., 2010).

Photophysical and Electrochemical Properties

Research on iridium tetrazolate complexes has demonstrated the essential role of ancillary ligands in color tuning, highlighting the influence of the tetrazolate ligand on the emission properties of these complexes. This insight is critical for designing photophysical devices and understanding the electronic properties of related compounds (Stagni et al., 2008).

Coordination Polymers and MOFs

The synthesis of coordination polymers and metal-organic frameworks (MOFs) utilizing bis(tetrazolyl) derivatives has been a subject of interest due to their potential applications in gas storage, separation, and catalysis. These studies have led to the development of materials with significant structural diversity and functionality, including self-penetrating networks and complexes exhibiting slow magnetic relaxation and photochromic behavior (Voitekhovich et al., 2020; Cao et al., 2015).

Optical Materials and OLEDs

The design and synthesis of organic sensitizers and ligands based on bis(tetrazolyl) derivatives for solar cell applications and OLEDs have been explored. These compounds show promising photovoltaic performance and incident photon to current conversion efficiency, underscoring their potential as materials for energy conversion and light-emitting devices (Kim et al., 2006).

Anion Transport and Chemical Sensing

Modifications of bis(benzimidazol-2-yl)benzene with electron-withdrawing groups have significantly enhanced anion transport activity. These findings are crucial for developing anion exchange membranes and sensors, showcasing the versatility of bis(tetrazolyl) derivatives in creating functional materials for chemical sensing and separation (Peng et al., 2016).

properties

IUPAC Name

1,3-bis(5-phenyltetrazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O/c26-15(11-24-16(18-20-22-24)13-7-3-1-4-8-13)12-25-17(19-21-23-25)14-9-5-2-6-10-14/h1-10,15,26H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWVSMAQPFWRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2CC(CN3C(=NN=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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